molecular formula C23H20N2O5 B11814932 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

Katalognummer: B11814932
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: VFLMGKQAJOPJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is a synthetic organic compound featuring:

  • A fluorenylmethoxycarbonyl (Fmoc) protecting group, widely used in peptide synthesis for temporary amine protection .
  • An acetic acid moiety, enabling conjugation or linker applications in bioconjugation chemistry.

Eigenschaften

Molekularformel

C23H20N2O5

Molekulargewicht

404.4 g/mol

IUPAC-Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid

InChI

InChI=1S/C23H20N2O5/c1-13-10-14(11-20(26)27)21(22(28)24-13)25-23(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,24,28)(H,25,29)(H,26,27)

InChI-Schlüssel

VFLMGKQAJOPJOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Fmoc Protection and Carboxylate Activation

The synthesis begins with the introduction of the Fmoc group to the amino functionality. As demonstrated in Patent US20230026641A1, alkylation of nosyl-protected amines with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) achieves >90% protection efficiency. For carboxylate activation, thionyl chloride (SOCl₂) reacts with HBTA (hydroxybenzotriazole) to generate reactive intermediates, as outlined in Patent CN112110868A. This step is critical for subsequent coupling reactions.

Coupling Reagents and Reaction Optimization

Coupling the activated carboxylate to the pyridine-containing backbone requires selective reagents. The Nowick Laboratory protocol advocates HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) in 20% collidine/DMF, achieving coupling yields of 78–92%. Comparative studies from PubChem data highlight that HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) offers superior efficiency for sterically hindered residues.

Stepwise Preparation Methods

Synthesis of the Pyridine Backbone

The 6-methyl-2-oxo-1H-pyridin-4-yl moiety is synthesized via a Kröhnke reaction, cyclizing diketones with ammonium acetate in acetic acid. Substitution at the 4-position is achieved by nucleophilic displacement with bromoacetic acid, yielding 2-(6-methyl-2-oxo-1H-pyridin-4-yl)acetic acid.

Table 1: Reaction Conditions for Pyridine Backbone Synthesis

StepReagentsTemperatureTimeYield
CyclizationAcetic acid, NH₄OAc110°C6 h65%
AlkylationBromoacetic acid, K₂CO₃RT12 h58%

Fmoc Protection of the Amino Group

The amino group is protected using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in DMF with DIEA (N,N-diisopropylethylamine) as a base. Patent CN112110868A reports a 20% collidine/DMF system for optimal solubility, achieving 94% protection efficiency.

Carboxylate Activation and Coupling

Activation of the acetic acid side chain employs SOCl₂ and HBTA, forming the reactive Fmoc-beta-Ala-Bt intermediate. Coupling to the pyridine backbone proceeds in acetonitrile at pH 8–9 (maintained by NaHCO₃), yielding the target compound after 4–5 hours.

Table 2: Coupling Efficiency Across Reagent Systems

Reagent SystemSolventpHTimeYield
HATU/HOAtDMF8.52 h85%
HCTU/collidineDMF9.04 h92%
SOCl₂/HBTAMeCN8.05 h78%

Purification and Characterization

Recrystallization and Chromatography

Crude product purification involves recrystallization from THF/H₂O (1:3) or silica gel chromatography with ethyl acetate/hexane (3:7). Patent CN112110868A notes that THF recrystallization reduces byproduct contamination to <2%.

Spectroscopic Validation

PubChem data for analogous Fmoc-amino acids confirm characteristic signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (Fmoc aromatic), 4.32 (CH₂COO⁻), 2.41 (pyridine-CH₃).

  • HPLC : Purity >95% with a C18 column (0.1% TFA in H₂O/MeCN).

Applications in Peptide Engineering

The compound’s pyridine ring enables metal coordination in catalytic peptides, while the Fmoc group facilitates SPPS assembly. Its β-amino acid structure enhances proteolytic stability, making it suitable for therapeutic peptides targeting protease-rich environments .

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling: The free amino group can then participate in peptide bond formation with carboxylic acids or activated esters.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or DIC with DMAP in anhydrous conditions.

    Oxidation/Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used depending on the desired transformation.

Major Products Formed

    Deprotected Amino Compound: After removal of the Fmoc group.

    Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains.

Wissenschaftliche Forschungsanwendungen

Structural Representation

The structural formula can be represented as follows:

C22H18N2O5\text{C}_{22}\text{H}_{18}\text{N}_{2}\text{O}_{5}

This compound features a pyridine ring substituted with a fluorenylmethoxycarbonyl group, which enhances its stability and solubility.

Synthesis of Peptides and Proteins

One of the primary applications of this compound is in the synthesis of peptides and proteins. The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protective group during solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for selective deprotection, facilitating the assembly of complex peptide sequences.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds containing the pyridinyl structure can induce apoptosis in cancer cells by disrupting cellular signaling pathways. Specifically, the compound has been noted to affect cell cycle progression, leading to G2/M phase arrest in various cancer cell lines such as A549 and K562 .

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary assays have indicated that it can inhibit the growth of certain bacterial strains, although further studies are needed to elucidate the mechanisms involved.

Drug Development

The unique structural features of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid make it a candidate for drug development targeting specific diseases. Its ability to modulate biological pathways positions it as a potential therapeutic agent in treating conditions such as cancer and bacterial infections.

Case Study 1: Anticancer Efficacy

A study published in ChemMedChem demonstrated the antiproliferative effects of fluorenylmethoxycarbonyl derivatives on human cancer cells. The results showed that treatment with these compounds resulted in significant reductions in cell viability across multiple cancer cell lines, with IC50 values in the low micromolar range .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound through various reaction conditions revealed that modifying solvent systems and reaction temperatures could enhance yield and purity. These findings are crucial for scaling up production for pharmaceutical applications .

Wirkmechanismus

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or peptide bond formation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Differences

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Applications/Notes References
Target Compound :
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid
- Fmoc-protected amino group
- 6-methyl-2-oxo-pyridine core
- Acetic acid linker
C25H22N2O5 430.46 Likely used in SPPS or as a bioactive scaffold; no direct activity data available. Inferred from
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid - Fmoc-protected piperazine
- Acetic acid linker
C23H24N2O4 400.44 Used in peptide synthesis; CAS 180576-05-0 .
[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid - Fmoc-ethylenedioxy linker
- Terminal acetic acid
C21H23NO6 385.41 Flexible spacer for bioconjugation; acute toxicity noted .
Fmoc-D-Cys(Acm)-OH - Fmoc-protected D-cysteine
- Acetamidomethyl (Acm) thiol protection
C22H22N2O5S 426.49 Peptide synthesis with orthogonal thiol protection .
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridazin-4-yl)propanoic acid - Fmoc-amino acid
- Pyridazine heterocycle
C24H20N2O4 400.44 Heterocyclic amino acid analog for drug design .

Key Structural and Functional Differences

Backbone Heterocycles: The target compound’s pyridine-2-one core distinguishes it from analogs with piperazine (), pyridazine (), or cysteine backbones (). This core may enhance rigidity and modulate solubility or binding interactions.

Functional Group Positioning :

  • The 6-methyl and 2-oxo substituents on the pyridine ring are unique to the target compound. These groups may influence electronic properties or participate in hydrogen bonding, unlike the unsubstituted piperazine in .

Applications: While the target compound’s exact role is unclear, Fmoc derivatives like 2-[4-(Fmoc)piperazin-1-yl]acetic acid () are used in SPPS, suggesting similar utility.

Research Implications and Gaps

  • Synthetic Utility: The pyridine-2-one-acetic acid structure could serve as a novel linker in PROTACs or antibody-drug conjugates, leveraging Fmoc’s orthogonality in SPPS .
  • Biological Potential: Structural analogs like ERK inhibitors () and CGRP antagonists () highlight the therapeutic relevance of similar heterocycles, warranting further exploration.
  • Data Limitations : Direct pharmacological or ADME data for the target compound are absent in the evidence; future studies should prioritize activity screening.

Biologische Aktivität

The compound 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid (CAS Number: 2137550-39-9) is a synthetic derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4} with a molecular weight of 388.4 g/mol. The structure includes a pyridine ring, which is known for its biological significance, particularly in drug design.

PropertyValue
Molecular FormulaC23H20N2O4C_{23}H_{20}N_{2}O_{4}
Molecular Weight388.4 g/mol
CAS Number2137550-39-9
Purity≥ 95%

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in preclinical studies as an anticancer agent. Specifically, it has been tested against human cancer cell lines, such as HEK293 and others, revealing an IC50 value of approximately 10 µM, indicating moderate cytotoxicity . The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects. Research indicates that similar structures can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This activity is attributed to the ability to modulate oxidative stress responses.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid was tested against a panel of microbial pathogens. The results showed a significant reduction in colony-forming units (CFUs) compared to untreated controls, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted using various human cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that treatment with the compound led to increased rates of apoptosis as evidenced by annexin V staining and caspase activation assays. These findings support further investigation into its mechanisms and potential clinical applications.

Q & A

Q. What is the functional role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound?

The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It prevents unwanted side reactions during coupling steps and is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF). This enables sequential peptide elongation while preserving acid-labile side-chain protections .

Q. What are the recommended handling and storage protocols for this compound?

Handling requires PPE (nitrile gloves, lab coat, safety goggles) and adequate ventilation to avoid inhalation or skin contact. Store in a cool (<25°C), dry environment under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group. Stability tests indicate sensitivity to moisture and light, necessitating desiccants and amber glassware .

Q. How is this compound typically used in peptide synthesis workflows?

It serves as a key intermediate for introducing methyl-oxopyridine acetic acid moieties into peptide backbones. After Fmoc deprotection, the exposed amino group undergoes coupling with carboxyl-activated amino acids via reagents like HBTU or DIC/HOBt. Applications include synthesizing enzyme inhibitors and conformationally constrained peptides .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Reagent selection : Using coupling agents like PyBOP or OxymaPure, which reduce racemization compared to traditional carbodiimides.
  • Solvent control : Anhydrous DMF or dichloromethane minimizes side reactions.
  • Temperature modulation : Reactions at 0–4°C improve stability of acid-sensitive intermediates. Post-synthesis purification via reverse-phase HPLC with C18 columns achieves >95% purity .

Q. How do contradictory hazard classifications in SDS documents impact risk assessment?

Some SDS (e.g., ) classify the compound as acutely toxic (Oral, Category 4) and irritant (Skin Category 2), while others (e.g., ) lack hazard data. Researchers should adopt the precautionary principle:

  • Use fume hoods and closed systems for handling.
  • Implement spill kits with neutralizers (e.g., activated carbon).
  • Monitor airborne particulates via LC-MS/MS to ensure exposure remains below 0.1 mg/m³ .

Q. What are the implications of limited toxicological and ecological data for this compound?

Acute and chronic toxicity data gaps () necessitate:

  • In vitro testing : Prioritize Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • Environmental precautions : Treat waste as hazardous due to potential bioaccumulation risks. Incineration at >800°C with scrubbers is recommended for disposal .

Q. How does pH influence the stability of the Fmoc-protected intermediate during synthesis?

The Fmoc group is stable under acidic conditions (pH 2–6) but hydrolyzes rapidly at pH >8. For reactions requiring basicity (e.g., deprotection), maintain pH 8–9 using buffered piperidine solutions. Prolonged exposure to pH >10 degrades the pyridinone ring, necessitating real-time pH monitoring via in-line probes .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported hazards and handling guidelines?

Cross-referencing SDS from multiple suppliers (e.g., vs. 11) reveals variability in hazard classifications. To resolve this:

  • Conduct in-house reactivity screening (e.g., DSC for thermal stability).
  • Adhere to the most stringent guidelines (e.g., GHS Category 2 skin irritation) until independent data validation .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the methyl-oxopyridine ring.
  • HPLC-MS : Quantifies purity and detects hydrolytic byproducts (e.g., fluorenylmethanol).
  • XRPD : Assess crystallinity, which impacts solubility in SPPS resins .

Q. How can environmental exposure be mitigated during large-scale synthesis?

  • Closed-loop systems : Prevent aerosolization via sealed reactors.
  • Biodegradation assays : Use OECD 301F tests to evaluate microbial degradation rates.
  • Adsorbent traps : Install activated carbon filters in vent lines to capture volatile byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.